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molecular formula C14H6S4 B8469403 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Cat. No. B8469403
M. Wt: 302.5 g/mol
InChI Key: JFYIISXNMRMQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367717B2

Procedure details

A 10 ml round bottomed flask was filled with 5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-hexylthiophene) (2b) (200 mg, 0.53 mmol), phosphorus pentoxide (28 mg, 0.2 mmol) and trifluoromethanesulfonic acid (6 ml). The mixture was stirred for 72 h at room temperature to give a dark brown solution, which was then poured into ice-water (100 ml). The yellow precipitate was collected by suction filtration and dried under vacuum. The structure of this compound, which was insoluble in apolar organic solvents, was assumed to be the sulfonium salt. Demethylation of the solid was achieved by refluxing it in pyridine (40 ml) for 12 h. When the suspension was cooled to room temperature, a large volume of CH2Cl2 was added to extract the product. Dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (1b) was thus obtained as off-white powder by Hexane as an eluent (120 mg, 70%).
Name
5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-hexylthiophene)
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S:2]([C:4]1[CH:9]=[C:8]([C:10]2[S:14][C:13](CCCCCC)=[CH:12][CH:11]=2)[C:7]([S:21](C)=O)=[CH:6][C:5]=1[C:24]1SC(CCCCCC)=[CH:26][CH:25]=1)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.F[C:50](F)(F)[S:51](O)(=O)=O>>[S:14]1[C:10]2[C:8]3[CH:9]=[C:4]4[S:2][C:25]5[CH:26]=[CH:50][S:51][C:24]=5[C:5]4=[CH:6][C:7]=3[S:21][C:11]=2[CH:12]=[CH:13]1

Inputs

Step One
Name
5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-hexylthiophene)
Quantity
200 mg
Type
reactant
Smiles
CS(=O)C1=C(C=C(C(=C1)C1=CC=C(S1)CCCCCC)S(=O)C)C1=CC=C(S1)CCCCCC
Name
Quantity
28 mg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
6 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 72 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark brown solution, which
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing it in pyridine (40 ml) for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
When the suspension was cooled to room temperature
ADDITION
Type
ADDITION
Details
a large volume of CH2Cl2 was added
EXTRACTION
Type
EXTRACTION
Details
to extract the product

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
S1C=CC2=C1C1=C(S2)C=C2C(SC3=C2SC=C3)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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